molecular formula C6H9N2O2P B6197384 6-(dimethylphosphoryl)-2,3-dihydropyridazin-3-one CAS No. 2680542-18-9

6-(dimethylphosphoryl)-2,3-dihydropyridazin-3-one

Cat. No.: B6197384
CAS No.: 2680542-18-9
M. Wt: 172.1
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Description

6-(dimethylphosphoryl)-2,3-dihydropyridazin-3-one is an organophosphorus compound featuring a pyridazinone ring substituted with a dimethylphosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(dimethylphosphoryl)-2,3-dihydropyridazin-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyridazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Phosphorylation: The introduction of the dimethylphosphoryl group is usually carried out using dimethylphosphite. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification processes to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-(dimethylphosphoryl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the phosphorus atom or other parts of the molecule.

    Substitution: The dimethylphosphoryl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phosphine oxides, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

6-(dimethylphosphoryl)-2,3-dihydropyridazin-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new organophosphorus compounds.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.

    Medicine: Its unique structure may offer therapeutic benefits, leading to its investigation in the treatment of various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as flame retardants or plasticizers.

Mechanism of Action

The mechanism by which 6-(dimethylphosphoryl)-2,3-dihydropyridazin-3-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dimethylphosphoryl group can act as a ligand, binding to active sites and modulating the activity of the target molecule. This interaction can lead to changes in biochemical pathways, influencing cellular processes and physiological outcomes.

Comparison with Similar Compounds

Similar Compounds

    6-(dimethylphosphoryl)-2,3-dihydropyridazin-3-one:

    Dimethylphosphite: A related compound used as a reagent in the synthesis of organophosphorus compounds.

    2-(dimethylphosphoryl)aniline: Another organophosphorus compound with different substitution patterns and applications.

Uniqueness

This compound stands out due to its combination of a pyridazinone core and a dimethylphosphoryl group, which imparts unique chemical properties and potential for diverse applications in research and industry.

Properties

CAS No.

2680542-18-9

Molecular Formula

C6H9N2O2P

Molecular Weight

172.1

Purity

95

Origin of Product

United States

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